molecular formula C19H18N4O3S2 B2891841 2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 361980-41-8

2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2891841
CAS No.: 361980-41-8
M. Wt: 414.5
InChI Key: RIWKHGAOGQCSMW-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring:

  • A tetrahydropyridinone core with a cyano group at position 3 and a 2-ethoxyphenyl substituent at position 2.
  • A sulfanyl bridge connecting the tetrahydropyridinone moiety to an acetamide group.
  • An N-(1,3-thiazol-2-yl) terminus, introducing a thiazole heterocycle known for its role in medicinal chemistry, particularly in antimicrobial and antiviral agents.

Properties

IUPAC Name

2-[[5-cyano-4-(2-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c1-2-26-15-6-4-3-5-12(15)13-9-16(24)22-18(14(13)10-20)28-11-17(25)23-19-21-7-8-27-19/h3-8,13H,2,9,11H2,1H3,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWKHGAOGQCSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the key intermediates, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include malononitrile, ethoxybenzaldehyde, and thiazole derivatives. The reaction conditions often involve the use of solvents such as benzene and catalysts like sodium hydride .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, altering their activity and leading to the desired biological effect. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative insights:

Key Comparative Insights

Structural Diversity: The target compound’s tetrahydropyridinone core contrasts with the fully aromatic pyridine (Compound 2, ) or hydrazone backbones (Compounds 13a–b, ). The thiazol-2-yl group distinguishes it from other acetamide derivatives (e.g., 4-chlorophenyl or sulfamoylphenyl in and ), likely influencing solubility and bioactivity. Thiazoles are known to enhance metabolic stability and membrane permeability .

Functional Group Impact: The cyano group is a common feature across all compared compounds, contributing to electronic polarization and serving as a hydrogen-bond acceptor. In Compound 13a–b (), this group is critical for stabilizing hydrazone tautomers .

Synthetic Efficiency :

  • The target compound’s synthesis likely involves multi-step reactions (unreported in evidence), whereas Compound 2 () and 13a–b () are synthesized via straightforward coupling or diazonium salt reactions with yields >85%. High yields in (94–95%) suggest optimized conditions for hydrazone formation .

Biological Activity :

  • Compounds 13a–b () exhibit antimicrobial activity due to the sulfamoyl moiety and hydrazone system. The target compound’s thiazole and ethoxyphenyl groups may similarly target microbial enzymes or membranes, though experimental validation is needed .

Spectroscopic Characterization: IR spectra of analogous compounds () show cyano stretches near 2214 cm⁻¹, consistent with the target compound’s expected profile. NMR data for aromatic protons (δ 7.2–7.9 ppm in DMSO-d6) and exchangeable NH groups (δ 10.1–11.9 ppm) highlight electronic effects from substituents .

Biological Activity

The compound 2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure includes functional groups such as a cyano group, an ethoxyphenyl moiety, and a thiazolyl-acetamide component, which suggest diverse biological interactions.

  • Molecular Formula : C16H17N3O3S
  • Molecular Weight : 331.39 g/mol
  • CAS Number : 361980-41-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to modulate signaling pathways related to cell growth and apoptosis through binding to specific enzymes or receptors. Current research is focused on elucidating these mechanisms to better understand its therapeutic potential.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of the compound against various pathogens. The compound was tested using the agar well-diffusion method against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The results indicated:

  • Minimum Inhibitory Concentration (MIC) :
    • Pseudomonas aeruginosa: MIC = 12.5 μg/mL
    • Escherichia coli: Moderate activity observed but less effective than against P. aeruginosa.

These findings suggest that the compound exhibits significant antibacterial activity, particularly against certain Gram-negative strains, making it a candidate for further development as an antimicrobial agent .

Antioxidant Activity

The antioxidant potential of the compound was assessed using the DPPH radical scavenging assay. The compound demonstrated a moderate ability to scavenge free radicals, indicating its potential utility in combating oxidative stress-related conditions .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have shown promise. In vitro studies indicated that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Further research is necessary to validate these findings and explore the underlying mechanisms .

Case Studies and Research Findings

Study FocusFindingsReference
Antimicrobial ActivityEffective against Pseudomonas aeruginosa with an MIC of 12.5 μg/mL
Antioxidant ActivityModerate DPPH radical scavenging ability
Anticancer ActivityInduces apoptosis in cancer cells; further studies needed

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